4-Chloro-3-cyclopropylbenzonitrile
Description
4-Chloro-3-cyclopropylbenzonitrile is a substituted benzonitrile derivative characterized by a chlorine atom at the 4-position and a cyclopropyl group at the 3-position of the benzene ring. Replacing the ethyl group with a cyclopropyl substituent (C₃H₅) yields a molecular formula of C₁₀H₈ClN and a molar mass of 177.63 g/mol.
This compound likely serves as a key intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the prevalence of benzonitriles in drug discovery (e.g., intermediates for APIs, as noted in ) . The cyclopropyl group may enhance steric effects or metabolic stability compared to linear alkyl chains, influencing reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-3-cyclopropylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDKYNCACOEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the cyclopropanation of 4-chlorobenzonitrile using a suitable cyclopropylating agent. Another method includes the direct substitution of a cyclopropyl group onto a pre-formed 4-chlorobenzonitrile scaffold.
Industrial Production Methods
Industrial production of 4-Chloro-3-cyclopropylbenzonitrile typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: 4-Chloro-3-cyclopropylbenzoic acid.
Reduction: 4-Chloro-3-cyclopropylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-cyclopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Solubility : All analogs exhibit low water solubility due to aromatic nitrile backbones and hydrophobic substituents.
- Thermal Stability : 4-Chlorobenzonitrile’s exceptionally high reported melting point (900–930°C) contrasts sharply with aliphatic nitriles like 4-chlorobutyronitrile (BP: 195–197°C), suggesting divergent applications in high-temperature processes .
Biological Activity
Overview of 4-Chloro-3-cyclopropylbenzonitrile
4-Chloro-3-cyclopropylbenzonitrile is an organic compound that belongs to the class of benzonitriles. It features a chlorinated aromatic ring and a cyclopropyl group, which could influence its biological activity significantly. Compounds in this category are often studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Chemical Structure
The molecular formula for 4-Chloro-3-cyclopropylbenzonitrile is . The structural representation can be summarized as follows:
- Chlorine (Cl) at the para position relative to the cyano group.
- Cyclopropyl group attached to the meta position of the benzene ring.
- Nitrile (–C≡N) functional group contributing to its reactivity.
- Antimicrobial Activity : Compounds with similar nitrile functionalities have been reported to exhibit antimicrobial properties. The nitrile group can interact with bacterial enzymes, potentially inhibiting their function.
- Anti-inflammatory Effects : Chlorinated aromatic compounds are often explored for their anti-inflammatory properties. The chlorine atom may enhance binding affinity to biological targets involved in inflammatory pathways.
- Cytotoxicity : Some studies suggest that benzonitriles can induce apoptosis in cancer cells. The presence of the cyclopropyl group may alter the compound's lipophilicity, affecting its ability to penetrate cell membranes.
Case Studies
- Anticancer Studies : Research has indicated that structurally similar compounds can inhibit cancer cell proliferation. For instance, a study on chlorinated benzonitriles showed significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for 4-Chloro-3-cyclopropylbenzonitrile in cancer therapy.
- Antibacterial Testing : A comparative analysis involving related compounds demonstrated that certain benzonitriles exhibited effective antibacterial activity against strains like E. coli and S. aureus. This suggests that 4-Chloro-3-cyclopropylbenzonitrile might possess similar properties.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.63 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Biological Activities | Antimicrobial, Anti-inflammatory, Cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
